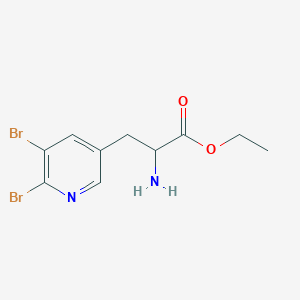
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate is a fascinating compound with a unique structure that includes a pyridine ring substituted with bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of ethyl α-ethylacetoacetate and m-anisidine, followed by the addition of NaNO2 and concentrated aqueous hydrochloric acid to form the intermediate, which is then reacted with the anion of ethyl α-ethylacetoacetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism by which Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate exerts its effects involves interactions with molecular targets and pathways. The bromine atoms in the pyridine ring may play a role in its reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar ethyl group but lacking the amino and bromopyridine functionalities.
Methyl butyrate: Another ester with a different alkyl group and no aromatic ring.
Ethyl benzoate: Contains an aromatic ring but lacks the amino and bromine substituents.
Uniqueness
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate is unique due to the presence of both amino and bromine substituents on the pyridine ring, which confer specific chemical and biological properties not found in simpler esters or aromatic compounds.
Propriétés
Formule moléculaire |
C10H12Br2N2O2 |
|---|---|
Poids moléculaire |
352.02 g/mol |
Nom IUPAC |
ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H12Br2N2O2/c1-2-16-10(15)8(13)4-6-3-7(11)9(12)14-5-6/h3,5,8H,2,4,13H2,1H3 |
Clé InChI |
FPUWBYTZQSSNKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(N=C1)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



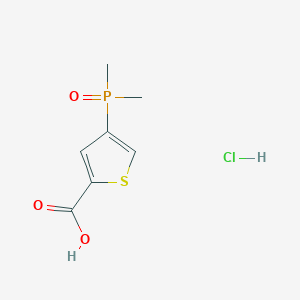
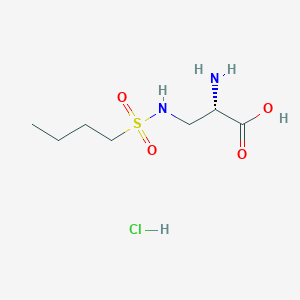
![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
![2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13507393.png)
![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)
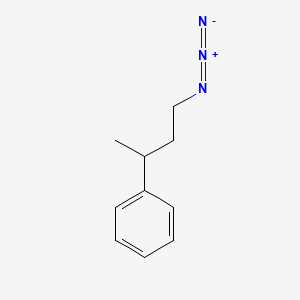
![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
![Octahydropyrano[2,3-c]pyrrole](/img/structure/B13507413.png)
![3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine](/img/structure/B13507425.png)
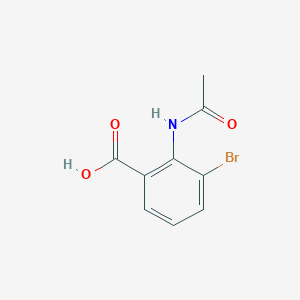
![1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13507438.png)


